molecular formula C24H13N5O B14919401 4-(1H-1,2,3-benzotriazol-1-yl)-5-(2-naphthyloxy)phthalonitrile

4-(1H-1,2,3-benzotriazol-1-yl)-5-(2-naphthyloxy)phthalonitrile

Cat. No.: B14919401
M. Wt: 387.4 g/mol
InChI Key: XLTNAIOXUGRQAI-UHFFFAOYSA-N
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Description

4-(1H-1,2,3-BENZOTRIAZOL-1-YL)-2-CYANO-5-(2-NAPHTHYLOXY)PHENYL CYANIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzotriazole moiety, a cyano group, and a naphthyloxy substituent, which contribute to its distinct chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-1,2,3-BENZOTRIAZOL-1-YL)-2-CYANO-5-(2-NAPHTHYLOXY)PHENYL CYANIDE typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of Benzotriazole Derivative: The initial step involves the preparation of a benzotriazole derivative through the reaction of o-phenylenediamine with nitrous acid.

    Naphthyloxy Substitution: The benzotriazole derivative is then reacted with a naphthyloxy compound under specific conditions to introduce the naphthyloxy group.

    Cyano Group Introduction: Finally, the cyano groups are introduced through a nucleophilic substitution reaction using a suitable cyanating agent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(1H-1,2,3-BENZOTRIAZOL-1-YL)-2-CYANO-5-(2-NAPHTHYLOXY)PHENYL CYANIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano groups to amines or other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

4-(1H-1,2,3-BENZOTRIAZOL-1-YL)-2-CYANO-5-(2-NAPHTHYLOXY)PHENYL CYANIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(1H-1,2,3-BENZOTRIAZOL-1-YL)-2-CYANO-5-(2-NAPHTHYLOXY)PHENYL CYANIDE involves its interaction with specific molecular targets and pathways. The benzotriazole moiety can interact with enzymes and proteins, potentially inhibiting their activity. The cyano groups may also play a role in modulating biological activity by interacting with cellular components.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-1,2,3-BENZOTRIAZOL-1-YL)-N’-(1-(2-NAPHTHYL)ETHYLIDENE)ACETOHYDRAZIDE
  • 2-(1H-1,2,3-BENZOTRIAZOL-1-YL)-N’-(1-(1-NAPHTHYL)ETHYLIDENE)ACETOHYDRAZIDE
  • 2-(1H-1,2,3-BENZOTRIAZOL-1-YL)-N’-(1-(5-ME-2-THIENYL)ETHYLIDENE)ACETOHYDRAZIDE

Uniqueness

4-(1H-1,2,3-BENZOTRIAZOL-1-YL)-2-CYANO-5-(2-NAPHTHYLOXY)PHENYL CYANIDE is unique due to its combination of benzotriazole, cyano, and naphthyloxy groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C24H13N5O

Molecular Weight

387.4 g/mol

IUPAC Name

4-(benzotriazol-1-yl)-5-naphthalen-2-yloxybenzene-1,2-dicarbonitrile

InChI

InChI=1S/C24H13N5O/c25-14-18-12-23(29-22-8-4-3-7-21(22)27-28-29)24(13-19(18)15-26)30-20-10-9-16-5-1-2-6-17(16)11-20/h1-13H

InChI Key

XLTNAIOXUGRQAI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OC3=C(C=C(C(=C3)C#N)C#N)N4C5=CC=CC=C5N=N4

Origin of Product

United States

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